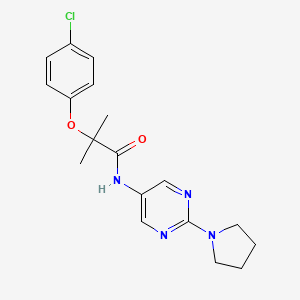amine CAS No. 950239-67-5](/img/structure/B2463582.png)
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine, also known as IAA-94, is a chemical compound that has been widely used in scientific research for its ability to selectively block chloride channels. It was first synthesized in the 1990s and has since been used in various studies to investigate the role of chloride channels in different physiological processes.
Mechanism of Action
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine works by binding to the intracellular side of chloride channels and blocking the movement of chloride ions across the membrane. This leads to a decrease in the intracellular chloride concentration, which can affect various physiological processes. The exact mechanism of action of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine is not fully understood, but it is thought to involve the disruption of the channel's pore structure.
Biochemical and Physiological Effects:
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have various biochemical and physiological effects. It can affect cell volume regulation, apoptosis, neurotransmitter release, insulin secretion, cell migration, and cancer cell proliferation. It has also been shown to affect the activity of ion channels and transporters, such as the Na+/K+-ATPase and the Na+/H+ exchanger.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine in lab experiments is its ability to selectively block chloride channels. This allows researchers to investigate the specific role of chloride channels in different physiological processes. However, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has some limitations as well. It can affect the activity of other ion channels and transporters, which can complicate the interpretation of experimental results. Additionally, [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been shown to have some off-target effects, which can lead to unexpected results.
Future Directions
There are several future directions for research involving [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine. One area of interest is the development of more selective chloride channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of chloride channels in different disease states, such as cancer and neurological disorders. Finally, the development of new techniques for studying the structure and function of chloride channels could lead to a better understanding of their role in physiology and disease.
Synthesis Methods
The synthesis of [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves the reaction of 3,4-dichloro-2-methoxyphenylsulfonyl chloride with 2-amino-1-propanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the synthesis is typically around 50-60%.
Scientific Research Applications
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. It has been shown to selectively block the volume-regulated anion channel (VRAC) and the calcium-activated chloride channel (CaCC), which are involved in cell volume regulation, apoptosis, and neurotransmitter release. [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine has also been used to study the role of chloride channels in the regulation of insulin secretion, cell migration, and cancer cell proliferation.
properties
IUPAC Name |
3,4-dichloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)8-4-3-7(11)9(12)10(8)17-2/h3-4,6,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQKQZBEYLMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopentyl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2463507.png)





![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)
![5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride](/img/structure/B2463520.png)
![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)
